2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of sulfonyl carboxamides It is characterized by the presence of a chloro group, a nitrobenzene sulfonyl group, and a pyridine carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-nitrobenzenesulfonyl chloride with 2-chloropyridine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of 2-amino-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide.
Oxidation: Formation of sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its structural features.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and carboxamide groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Shares the nitrobenzene sulfonyl group but lacks the pyridine carboxamide moiety.
1-Chloro-2-nitrobenzene: Contains the chloro and nitro groups but lacks the sulfonyl and carboxamide functionalities.
Uniqueness
2-Chloro-N-(2-nitrobenzene-1-sulfonyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
919338-37-7 |
---|---|
Molekularformel |
C12H8ClN3O5S |
Molekulargewicht |
341.73 g/mol |
IUPAC-Name |
2-chloro-N-(2-nitrophenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClN3O5S/c13-11-8(4-3-7-14-11)12(17)15-22(20,21)10-6-2-1-5-9(10)16(18)19/h1-7H,(H,15,17) |
InChI-Schlüssel |
BEMUDSFACNAPIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.